(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The exploration of novel synthetic routes and the modification of existing ones to create complex molecules similar to the one has been a consistent theme in organic chemistry research. For instance, the synthesis of dihydropyrimidinone derivatives containing phthalimide moiety through Biginelli reaction showcases an efficient method to synthesize structurally complex molecules. This method highlights the potential for creating diverse derivatives that could serve various scientific purposes, including the development of pharmaceuticals and materials science applications (Bhat et al., 2020).
Applications in Medicinal Chemistry
Compounds with isoindole and related structures have been investigated for their biological activities, including their potential as inhibitors of key enzymes. For instance, benzo[e]isoindole-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), a crucial enzyme implicated in various diseases. The study found that some derivatives exhibit significant inhibitory activity, suggesting the potential therapeutic applications of these compounds (Zou et al., 2010).
Material Science and Catalysis
The synthetic versatility of compounds structurally related to the one also extends to material science and catalysis. For example, the facile synthesis of functionalized dispirooxindole derivatives through a three-component 1,3-dipolar cycloaddition reaction demonstrates the potential of these molecules in creating novel materials with unique properties (He et al., 2013).
Computational Chemistry and Molecular Modeling
Theoretical studies, such as those employing density functional theory (DFT), offer valuable insights into the mechanistic aspects and structural properties of complex molecules. For instance, a study on the synthesis and computational investigation of 5, 6-diaroylisoindoline-1, 3-dione provides an understanding of the reaction mechanisms and structural insights of the products, showcasing the importance of computational approaches in modern chemical research (Hoque et al., 2020).
Properties
IUPAC Name |
2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(8-6-13-5-7-17-18(9-13)28-12-27-17)22-10-14(11-22)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-2,5-9,14-16H,3-4,10-12H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIJMVVJESPKCO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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